2-[3-(3-Methoxyphenoxy)propylamino]ethanol
Overview
Description
2-[3-(3-Methoxyphenoxy)propylamino]ethanol is an organic compound with the molecular formula C12H19NO3 It is characterized by the presence of a methoxyphenoxy group attached to a propylaminoethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methoxyphenoxy)propylamino]ethanol typically involves the reaction of 3-methoxyphenol with 3-chloropropylamine to form 3-(3-methoxyphenoxy)propylamine. This intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Methoxyphenoxy)propylamino]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[3-(3-Methoxyphenoxy)propylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[3-(3-Methoxyphenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can facilitate binding to these targets, while the propylaminoethanol backbone may influence the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenoxy)propylamine
- 2-(2-Methoxyphenoxy)ethanol
- 3-(2-Methoxyphenoxy)propylamine
Uniqueness
2-[3-(3-Methoxyphenoxy)propylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall efficacy in various applications.
Properties
IUPAC Name |
2-[3-(3-methoxyphenoxy)propylamino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-15-11-4-2-5-12(10-11)16-9-3-6-13-7-8-14/h2,4-5,10,13-14H,3,6-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSOHDJSYHTLGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCNCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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